- Synthesis and bioactivity research of glycine hydrazides derivatives, Nongyaoxue Xuebao, 2008, 10(2), 151-155
Cas no 92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid)
92973-24-5 structure
Product Name:5-2-(Trifluoromethyl)phenyl-2-furoic Acid
Número CAS:92973-24-5
MF:C12H7F3O3
Megavatios:256.177394151688
MDL:MFCD02602847
CID:801078
PubChem ID:647499
Update Time:2025-06-15
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-Furancarboxylic acid,5-[2-(trifluoromethyl)phenyl]-
- 5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
- 5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-CARBOXYLIC ACID
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic acid (ACI)
- 5-(2-trifluoromethylphenyl)furan-2-carboxylic acid
- 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
- EN300-109243
- CS-0095183
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, 97%
- SR-01000363008-1
- SB61061
- PD037053
- Q27096978
- VS-01350
- CHEMBL200377
- 5-[2-(Trifluoromethyl)phenyl]-2-furoic
- 5-(2-(trifluoromethyl)phenyl)furan-2-carboxylic acid
- 92973-24-5
- HMS3604L03
- MFCD02602847
- IJPNRBZMRINMMR-UHFFFAOYSA-N
- 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic Acid;
- BBL003481
- PD005490
- 2evc
- AKOS000109200
- BDBM50175443
- DB07759
- NS00068266
- DB-349790
- G86129
- DTXSID40349440
- HMS2494F03
- Z57727924
- STK055280
- SMR000011380
- SCHEMBL376111
- SR-01000363008
- KUC100872N
- MLS000032257
- 5-2-(Trifluoromethyl)phenyl-2-furoic Acid
-
- MDL: MFCD02602847
- Renchi: 1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)
- Clave inchi: IJPNRBZMRINMMR-UHFFFAOYSA-N
- Sonrisas: O=C(C1=CC=C(C2C(C(F)(F)F)=CC=CC=2)O1)O
Atributos calculados
- Calidad precisa: 256.03472857g/mol
- Masa isotópica única: 256.03472857g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 3
- Complejidad: 316
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.4
- Superficie del Polo topológico: 50.4Ų
Propiedades experimentales
- Color / forma: 固体
- Denso: 1.395
- Punto de fusión: 163-167 °C (lit.)
- Punto de ebullición: 372.9°C at 760 mmHg
- Punto de inflamación: 179.3°C
- índice de refracción: 1.511
- Presión de vapor: 0.0±0.9 mmHg at 25°C
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H301-H315-H317-H319-H335
- Declaración de advertencia: P261-P280-P301+P310-P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
- Wgk Alemania:3
- Código de categoría de peligro: 25-36/37/38-43
- Instrucciones de Seguridad: 26-36/37
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-2-(Trifluoromethyl)phenyl-2-furoic Acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118834-5g |
5-(2-(Trifluoromethyl)phenyl)furan-2-carboxylic acid |
92973-24-5 | 95% | 5g |
$177.48 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T921116-1g |
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid |
92973-24-5 | 97% | 1g |
¥515.70 | 2022-08-31 | |
| abcr | AB371997-1 g |
5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid; . |
92973-24-5 | 1 g |
€239.50 | 2023-07-19 | ||
| Chemenu | CM196179-10g |
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid |
92973-24-5 | 95% | 10g |
$338 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 645540-1G |
5-2-(Trifluoromethyl)phenyl-2-furoic Acid |
92973-24-5 | 97% | 1G |
402.14 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 645540-5G |
5-2-(Trifluoromethyl)phenyl-2-furoic Acid |
92973-24-5 | 97% | 5G |
1515.06 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1258391-100mg |
5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC |
92973-24-5 | 97% | 100mg |
$325 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1258391-1g |
5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC |
92973-24-5 | 97% | 1g |
$800 | 2024-06-06 | |
| Chemenu | CM196179-1g |
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid |
92973-24-5 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM196179-5g |
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid |
92973-24-5 | 95% | 5g |
$*** | 2023-05-29 |
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Cupric chloride
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Catalysts: Cupric chloride
1.2 Catalysts: Cupric chloride
Referencia
- Synthesis of benzoic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide and 2-furancarboxylic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide derivatives and determination of their activity as agrochemical fungicides and herbicides, Youji Huaxue, 2008, 28(5), 865-869
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Silver nitrate Solvents: Ethanol , Water ; rt → 60 °C; 2 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referencia
- Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity, Journal of Medicinal Chemistry, 2022, 65(1), 734-746
Métodos de producción 4
Condiciones de reacción
Referencia
- 5-(Substituted phenyl)-2-furancarboxylic acids, Czechoslovakia, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, Russian Journal of Organic Chemistry, 2009, 45(4), 541-550
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Heterocycle-linked Phenylbenzyl Amides as Novel TRPV1 Antagonists and Their TRPV1 Binding Modes: Constraint-Induced Enhancement of In Vitro and In Vivo Activities, Chemistry - An Asian Journal, 2013, 8(2), 400-409
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Silver oxide (Ag2O)
Referencia
- Semisynthetic cephalosporines. I. An improved synthesis of 5-aryl-2-furancarboxylic acids, Chemicke Zvesti, 1984, 38(4), 507-13
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
1.2 Reagents: Cupric chloride
Referencia
- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives, Youji Huaxue, 2008, 28(6), 1083-1086
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 20 min, 0 °C
1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt
1.2 Reagents: Cupric chloride Solvents: Acetone , Water ; 0 °C; 1 d, rt
Referencia
- Hydroxamic Acids as Potent Inhibitors of FeII and MnII E. coli Methionine Aminopeptidase: Biological Activities and X-ray Structures of Oxazole Hydroxamate-EcMetAP-Mn Complexes, ChemMedChem, 2012, 7(6), 1020-1030
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt
Referencia
- Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 577-580
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C
1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt
1.2 Catalysts: Cupric chloride Solvents: Water ; 0 °C; 4 h, rt; 16 h, rt
Referencia
- Synthesis and biological activities of some triazolothiadiazoles containing ibuprofen moiety, Pharma Chemica, 2016, 8(2), 1-9
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide , Dimethylformamide ; 1 h, rt
1.2 overnight, 60 °C
1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
1.2 overnight, 60 °C
1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 5 min, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane ; 3 h, rt
Referencia
- Ionic immobilization, diversification, and release: Application to the generation of a library of methionine aminopeptidase inhibitors, Journal of Combinatorial Chemistry, 2008, 10(2), 185-194
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C
1.2 Solvents: Water
1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt
1.2 Solvents: Water
1.3 Catalysts: Cuprous chloride Solvents: Water ; rt; 4 h, rt; 16 h, rt
Referencia
- Synthesis of some thiadiazolotriazinone derivatives as possible antimicrobial agents, Phosphorus, 2007, 182(5), 1083-1091
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
1.2 Reagents: Cupric chloride
Referencia
- Metalloform-selective inhibition: Synthesis and structure-activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5386-5391
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Raw materials
- Furancarboxylic acid
- 5-2-(Trifluoromethyl)phenylfuran-2-carbaldehyde
- o-Trifluoromethylphenylboronic Acid
- BENZENEDIAZONIUM, 2-(TRIFLUOROMETHYL)-
- 5-Bromofuran-2-carboxylic acid
- 2-Furoic acid
- NA
- 2-Furancarboxylic acid, 5-[2-(trifluoromethyl)phenyl]-, methyl ester
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preparation Products
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid
Número de pedido:A948882
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 16:02
Precio ($):178.0
Correo electrónico:sales@amadischem.com
5-2-(Trifluoromethyl)phenyl-2-furoic Acid Literatura relevante
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid
Pureza:99%
Cantidad:5g
Precio ($):178.0